molecular formula C27H42NOPS B12510175 N-{[2-(di-tert-butylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12510175
M. Wt: 459.7 g/mol
InChI Key: KWRMNXVWUMXHOY-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phosphanyl group, a sulfinamide group, and a phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the phosphanyl and sulfinamide precursors, followed by their coupling under controlled conditions. Common reagents used in this synthesis include tert-butyl lithium, phenyl magnesium bromide, and sulfinyl chlorides. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The phenyl and phosphanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products can be further utilized in various chemical and industrial processes.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfonamide
  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfide
  • N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfoxide

Uniqueness

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H42NOPS

Molecular Weight

459.7 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C27H42NOPS/c1-19-16-20(2)18-21(17-19)24(28-31(29)27(9,10)11)22-14-12-13-15-23(22)30(25(3,4)5)26(6,7)8/h12-18,24,28H,1-11H3

InChI Key

KWRMNXVWUMXHOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C)C

Origin of Product

United States

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